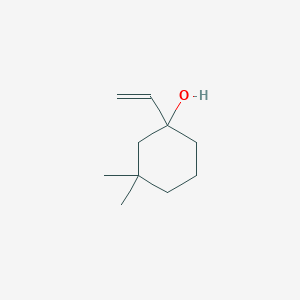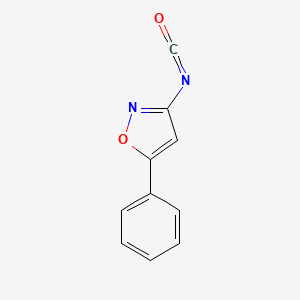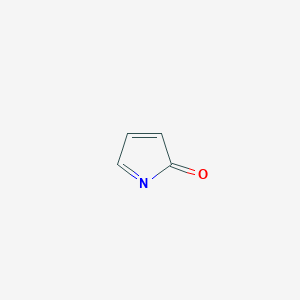
2H-Pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrol-2-one, also known as 1,5-dihydro-2H-pyrrol-2-one, is a five-membered nitrogen-containing heterocyclic compound. It is a versatile molecule found in various natural products and synthetic compounds, exhibiting a wide range of biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2H-Pyrrol-2-one can be synthesized through several methods:
Nucleophilic Substitution: This involves the reaction of furanone derivatives with amines.
Heterocyclization of Schiff Bases: Schiff bases react with maleic anhydride to form pyrrolone derivatives.
Three-Component Reactions: These reactions involve the use of aldehydes, isocyanides, and carboxylic acids under microwave irradiation.
Industrial Production Methods: Industrial production of this compound typically involves the condensation of readily available precursors such as phenylpyruvic acid with various reagents under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various substituted pyrrolones.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced into the pyrrolone ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolones, which can exhibit different biological activities .
Scientific Research Applications
2H-Pyrrol-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Pyrrolone derivatives have shown potential as anticancer, antimicrobial, and antiviral agents.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as HIV-1 integrase, which is crucial for viral replication.
Receptor Modulation: Pyrrolone derivatives can modulate the activity of estrogen receptors, making them useful in cancer therapy.
Radical Scavenging: Some derivatives exhibit antioxidant activity by scavenging free radicals.
Comparison with Similar Compounds
2H-Pyrrol-2-one can be compared with other similar compounds such as:
2-Pyrrolidinone: A γ-lactam with similar structural features but different biological activities.
3-Pyrroline-2-one: Another derivative with significant bioactive properties.
Pyrrolidin-2-one: Known for its use in the synthesis of various alkaloids and β-amino acids.
Uniqueness: this compound stands out due to its versatile reactivity and wide range of biological activities, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
54036-77-0 |
|---|---|
Molecular Formula |
C4H3NO |
Molecular Weight |
81.07 g/mol |
IUPAC Name |
pyrrol-2-one |
InChI |
InChI=1S/C4H3NO/c6-4-2-1-3-5-4/h1-3H |
InChI Key |
VIXWGKYSYIBATJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



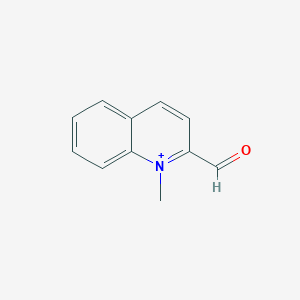
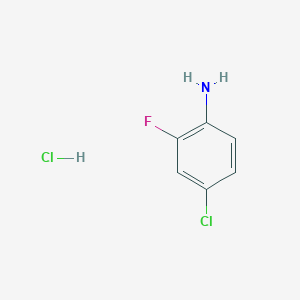
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)
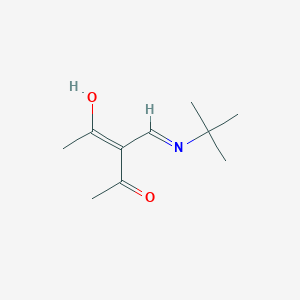

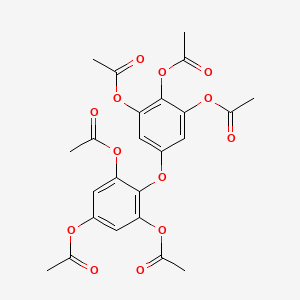
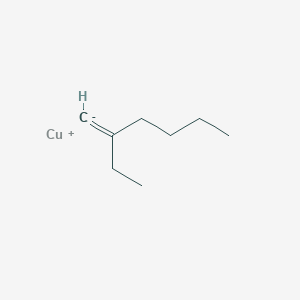
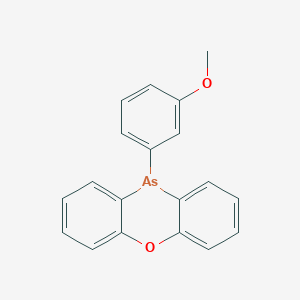
![5-Oxo-5-[(propan-2-yl)oxy]pentanoate](/img/structure/B14634062.png)


